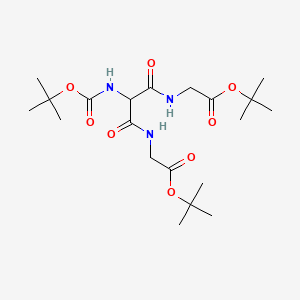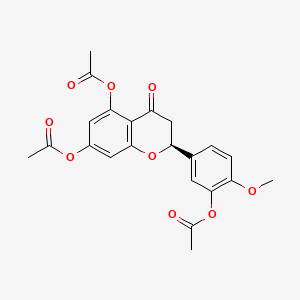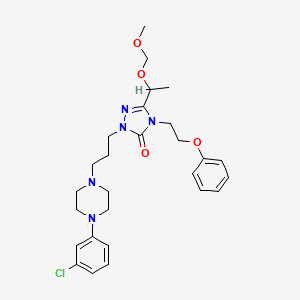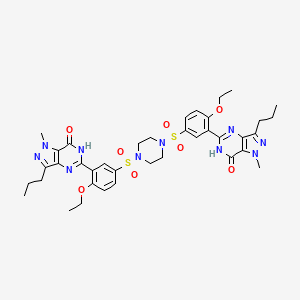
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol” is a chemical compound with the CAS Number 116539-56-1 . It has a molecular weight of 171.26 and its IUPAC name is 3-(methylamino)-1-(2-thienyl)-1-propanol . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for “3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol” is 1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature for this compound is normal .Wissenschaftliche Forschungsanwendungen
Sorption and Decomposition Reactions
Research has explored the sorption of phenoxy herbicides to soil and minerals, highlighting the relevance of organic compounds like oxalates in environmental and agricultural contexts. Studies such as Werner et al. (2012) demonstrate the significant role of soil parameters in the sorption process, which is crucial for understanding pollutant behavior and developing remediation strategies (Werner, Garratt, & Pigott, 2012). Similarly, research by Orr et al. (2015) on plutonium oxalate decomposition underlines the importance of understanding chemical reactions for nuclear materials processing (Orr, Sims, & Taylor, 2015).
Biochemical Interactions and Oxidative Stress
The biochemical pathways involving oxalates, such as their role in oxidative stress and hyperoxaluria, have been a focus of several studies. For instance, Joshi and Khan (2019) reviewed the potential of targeting oxidative stress pathways to treat hyperoxaluria, a condition characterized by high oxalate levels, which can lead to kidney stones and other health issues (Joshi & Khan, 2019).
Energy Storage Materials
Transition metal oxalates have been investigated for their potential as energy storage materials, offering a more sustainable alternative to traditional materials. Yeoh et al. (2018) highlighted the electrochemical performance of transition metal oxalates in devices like lithium-ion batteries and supercapacitors, showcasing their versatility and efficiency as energy storage materials (Yeoh, Armer, & Lowe, 2018).
Environmental and Health Implications
Research also delves into the environmental and health implications of oxalate interactions. Studies such as the one by Jones (1998) on organic acids in the rhizosphere discuss the role of oxalates in plant nutrition, soil health, and their broader ecological impact (Jones, 1998). Additionally, the potential health risks associated with oxalate poisoning in domestic animals, as reviewed by Rahman et al. (2013), underline the importance of understanding oxalate metabolism for both human and animal health (Rahman, Abdullah, & Wan Khadijah, 2013).
Safety And Hazards
The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
Eigenschaften
IUPAC Name |
3-(methylamino)-1-thiophen-2-ylpropan-1-ol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS.C2H2O4/c1-9-5-4-7(10)8-3-2-6-11-8;3-1(4)2(5)6/h2-3,6-7,9-10H,4-5H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAGTTSBAPAUSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858013 |
Source


|
| Record name | Oxalic acid--3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Oxalate | |
CAS RN |
1035456-54-2 |
Source


|
| Record name | Oxalic acid--3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)










![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)
